

Analysis of Phenylboronic Acid Crystal Structures: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetamidophenylboronic acid

Cat. No.: B112080

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a complete single-crystal X-ray diffraction study for **2-acetamidophenylboronic acid** is not publicly available. This guide will, therefore, provide a detailed crystal structure analysis of a closely related and structurally relevant compound, 3-aminophenylboronic acid monohydrate, to serve as a comprehensive example of the experimental protocols, data presentation, and visualization pertinent to this class of molecules.

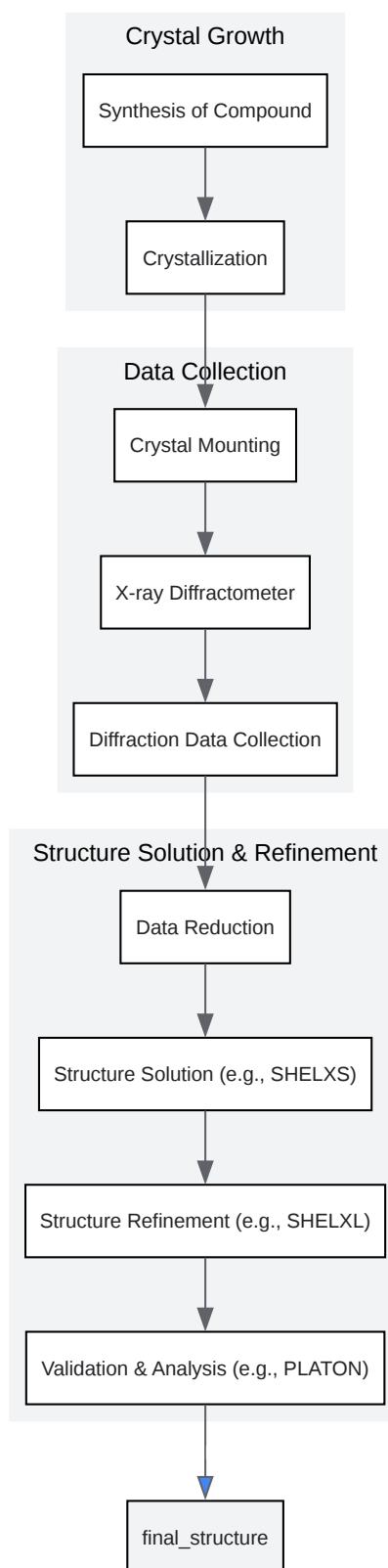
Introduction to Phenylboronic Acids in Drug Development

Phenylboronic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and other biological molecules. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is crucial for understanding their physical properties, stability, and intermolecular interactions, which can influence their biological activity and formulation.

This technical guide outlines the methodologies for determining and analyzing the crystal structure of phenylboronic acids, using 3-aminophenylboronic acid monohydrate as a case study.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.


Synthesis and Crystallization

A general procedure for the synthesis of aminophenylboronic acids involves the reduction of the corresponding nitrophenylboronic acid. For instance, 2-aminophenylboronic acid can be synthesized by the hydrogenation of 2-nitrophenylboronic acid using a palladium on carbon (Pd/C) catalyst.

For the case study of 3-aminophenylboronic acid monohydrate, the compound was crystallized from a solvent mixture of benzene, methanol, and water to yield colorless block-like crystals suitable for single-crystal X-ray diffraction.[\[1\]](#)[\[2\]](#)

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The experimental workflow is depicted in the diagram below.

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for single-crystal X-ray diffraction analysis.

For 3-aminophenylboronic acid monohydrate, the diffraction data was collected on a Bruker SMART APEX CCD diffractometer at a temperature of 100 K using Mo K α radiation.[\[1\]](#) The collected data was then processed, and the structure was solved and refined using software packages such as SHELXTL.[\[1\]](#)

Crystal Structure Data of 3-Aminophenylboronic Acid Monohydrate

The crystallographic data for 3-aminophenylboronic acid monohydrate is summarized in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₆ H ₈ BNO ₂ ·H ₂ O
Formula Weight	154.96
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.1211 (8)
b (Å)	13.8548 (15)
c (Å)	7.8475 (8)
α (°)	90
β (°)	100.663 (2)
γ (°)	90
Volume (Å ³)	760.88 (14)
Z	4
Temperature (K)	100
Radiation (Å)	Mo Kα ($\lambda = 0.71073$)
R-factor (R)	0.032
Weighted R-factor (wR)	0.088

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[\[1\]](#)

Selected Bond Lengths (Å)

Bond	Length (Å)
B1-O1	1.371 (2)
B1-O2	1.376 (2)
B1-C4	1.571 (2)
N1-C2	1.464 (2)

Data interpretation from a typical phenylboronic acid structure.

Selected Bond Angles (°)

Angle	Degrees (°)
O1-B1-O2	116.6 (1)
O1-B1-C4	122.3 (1)
O2-B1-C4	121.1 (1)
N1-C2-C1	119.5 (1)
N1-C2-C3	121.3 (1)

Data interpretation from a typical phenylboronic acid structure.

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-aminophenylboronic acid monohydrate is dominated by a network of hydrogen bonds. The boronic acid molecules form inversion dimers through pairs of O—H···O hydrogen bonds.^[1] These dimers are then linked by water molecules, creating chains along the direction.^[1] Additionally, N—H···O hydrogen bonds connect these chains to form sheets.^[1]

Figure 2. Schematic of key hydrogen bonding interactions in 3-aminophenylboronic acid monohydrate.

Conclusion

The crystal structure analysis of 3-aminophenylboronic acid monohydrate reveals a robust hydrogen-bonding network that dictates its solid-state architecture. The boronic acid groups

form characteristic dimeric synthons, which are further extended into a three-dimensional network by water molecules and the amino groups. This detailed structural understanding is fundamental for predicting the physicochemical properties of this and related phenylboronic acid derivatives, which is of paramount importance for their application in drug design and materials science. While the crystal structure of **2-acetamidophenylboronic acid** remains to be determined, the analysis presented here provides a strong foundational framework for its future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Analysis of Phenylboronic Acid Crystal Structures: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112080#2-acetamidophenylboronic-acid-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com